Dichloro-P-cymene

Description

Significance in Organometallic Chemistry and Coordination Chemistry

The importance of [RuCl2(p-cymene)]2 in organometallic and coordination chemistry lies in its utility as a starting material for a wide range of ruthenium(II) complexes. evitachem.com The chloride bridges in the dimeric structure are readily cleaved by coordinating ligands, leading to the formation of monomeric "piano-stool" complexes of the general formula [RuCl2(p-cymene)L]. rsc.orgiucr.org This reactivity allows for the systematic introduction of various ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and amines, enabling the fine-tuning of the catalyst's steric and electronic properties for specific applications. researchgate.netmdpi.comulisboa.pt

The p-cymene (B1678584) ligand, bound to the ruthenium in an η6-fashion, provides stability to the complex. However, it can be displaced under certain conditions, offering another pathway to synthesize diverse ruthenium compounds. rsc.org This controlled lability of both the chloride and arene ligands makes [RuCl2(p-cymene)]2 an exceptionally versatile precursor for creating catalysts tailored for numerous organic transformations. evitachem.com

Role as a Fundamental Precursor in Synthesis

The primary role of [RuCl2(p-cymene)]2 in academic research is as a precursor for the synthesis of catalytically active ruthenium complexes. evitachem.com These complexes are instrumental in a variety of organic reactions.

Key synthetic applications include:

Hydrogenation and Transfer Hydrogenation: Ruthenium complexes derived from the dimer are effective catalysts for the reduction of ketones, imines, and nitriles. synthesiswithcatalysts.comulisboa.pt

N-Alkylation Reactions: It serves as a precursor for catalysts used in the N-alkylation of amines and sulfonamides through environmentally friendly "hydrogen borrowing" methodologies. synthesiswithcatalysts.comresearchgate.net

C-H Activation: The dimer facilitates the synthesis of ruthenium complexes that can activate C-H bonds, a key step in various functionalization reactions.

Synthesis of Biologically Active Molecules: It is a starting material for creating ruthenium-based compounds with potential anticancer properties. mdpi.comnih.govnih.gov

The reaction of the dimer with different ligands allows for the creation of a diverse library of catalysts. For example, treatment with phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy3) can lead to various monomeric and dinuclear complexes depending on the reaction stoichiometry and conditions. acs.org Similarly, reaction with N-heterocyclic carbene precursors or functionalized phosphines yields highly active catalysts for a range of transformations. researchgate.netias.ac.in

Historical Context of Research on Dichloro(p-cymene)ruthenium(II) Dimer

Research into arene ruthenium complexes gained significant momentum in the latter half of the 20th century. A pivotal moment in this field was the development of a reliable and high-yield synthesis for [RuCl2(p-cymene)]2. In 1974, M. A. Bennett and A. K. Smith reported a method involving the reaction of ethanolic ruthenium(III) trichloride (B1173362) with α-phellandrene, which dehydrogenates in situ to form the p-cymene ligand. rsc.orgiucr.orgnih.gov This straightforward synthesis made the dimer readily accessible to the research community, catalyzing extensive investigation into its chemistry.

Early research focused on its fundamental reactivity, such as bridge-cleavage reactions with ligands like pyridine (B92270) and tertiary phosphines to form monomeric adducts. rsc.org Over time, the scope of its applications has broadened considerably, from its initial use in hydrogenation catalysis to its current role in the development of sophisticated catalysts for complex organic synthesis and medicinal chemistry. nih.govnih.govresearchgate.net The discovery and synthetic accessibility of [RuCl2(p-cymene)]2 have been instrumental in advancing the field of ruthenium-based organometallic chemistry. researchgate.net

Interactive Data Tables

Table 1: Properties of Dichloro(p-cymene)ruthenium(II) Dimer

| Property | Value |

| Chemical Formula | C₂₀H₂₈Cl₄Ru₂ |

| Molecular Weight | 612.39 g/mol |

| Appearance | Red-brown powder/solid |

| CAS Number | 52462-29-0 |

| Solubility | Soluble in dichloromethane (B109758), acetone (B3395972); Insoluble in water |

Table 2: Selected Research Applications of [RuCl2(p-cymene)]2 Derivatives

| Application Area | Example Reaction | Reference Ligand/Complex Type |

| Asymmetric Transfer Hydrogenation | Reduction of ketones to chiral alcohols | TsDPENH |

| N-Alkylation | Reaction of amines with alcohols | N-Heterocyclic Carbenes (NHCs) |

| Anticancer Research | Development of cytotoxic agents | Various, including PTA and functionalized thiosemicarbazones |

| C-H Activation/Functionalization | Direct amidation of acrylic acids | Not specified |

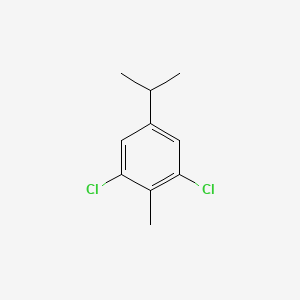

Structure

3D Structure

Properties

CAS No. |

81686-46-6 |

|---|---|

Molecular Formula |

C10H12Cl2 |

Molecular Weight |

203.10 g/mol |

IUPAC Name |

1,3-dichloro-2-methyl-5-propan-2-ylbenzene |

InChI |

InChI=1S/C10H12Cl2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |

InChI Key |

FWCVXUYEZQQEGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(C)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichloro P Cymene Ruthenium Ii Dimer

Established Synthetic Pathways from Ruthenium Precursors and Arene Ligands

The most widely adopted synthetic route to dichloro(p-cymene)ruthenium(II) dimer involves the reaction of hydrated ruthenium(III) chloride (RuCl₃·xH₂O) with an appropriate cyclohexadiene in an alcohol solvent. wikipedia.orgevitachem.com A common and highly efficient method utilizes α-phellandrene or α-terpinene as the arene source. evitachem.comulisboa.pt During the reaction, the monoterpene undergoes an in-situ isomerization to form the p-cymene (B1678584) ligand, which then coordinates to the ruthenium center. evitachem.com This one-step process is favored for its high efficiency, often yielding the desired red-brown, diamagnetic solid product in high yields. wikipedia.orgevitachem.com

This method is a cornerstone in organometallic synthesis due to the commercial availability of the starting materials and the straightforward nature of the procedure. ulisboa.ptmdpi.com The resulting dimer features a stable p-cymene moiety and labile chloride ligands, which makes it an adaptable starting material for a vast array of ruthenium complexes through substitution reactions. evitachem.comnih.gov

Reaction Parameters and Optimization Studies

The yield and purity of dichloro(p-cymene)ruthenium(II) dimer are highly dependent on specific reaction parameters. Optimization of these conditions is crucial for achieving high-efficiency synthesis.

Solvent and Temperature: The reaction is typically carried out in an alcohol solvent, with ethanol (B145695) being the most common choice. evitachem.comulisboa.pt Methanol (B129727) is also frequently used. dergipark.org.tr The reaction mixture is generally heated to reflux for an extended period, which facilitates the thermal isomerization of the cyclohexadiene precursor to p-cymene and its subsequent coordination to the ruthenium metal center. ulisboa.ptdergipark.org.tr

Reaction Time: The duration of the reaction can vary, but periods ranging from 4 to 12 hours are commonly reported. mdpi.comtcichemicals.com Longer reaction times are often employed to ensure the complete conversion of the starting materials.

Reactant Stoichiometry: The molar ratio of the ruthenium precursor to the arene source is a key parameter. Typically, an excess of the arene precursor is not required, as the reaction proceeds efficiently with stoichiometric amounts.

Reported Yields: Optimized procedures report high yields of the product. For instance, the reaction between RuCl₃·3H₂O and α-terpinene in refluxing ethanol has been reported to produce the dimer in a 92% yield. ulisboa.pt Other established methods claim yields exceeding 90%. evitachem.com

The following table summarizes typical reaction parameters found in the literature for the synthesis from RuCl₃ and a diene precursor.

| Ruthenium Precursor | Arene Source | Solvent | Temperature | Time | Reported Yield | Reference |

| RuCl₃·xH₂O | α-Phellandrene | Ethanol | Reflux | Not Specified | >90% | evitachem.com |

| RuCl₃·3H₂O | α-Terpinene | Ethanol | Reflux | Not Specified | 92% | ulisboa.pt |

| [RuCl₂(p-cymene)]₂ | Not Applicable | Methanol | 25 °C | 8 h | Not Applicable | tcichemicals.com |

| RuCl₃·xH₂O | α-Terpinene | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |

Note: The entry from TCI Chemicals describes a procedure using the dimer as a catalyst, not its synthesis, but the conditions are relevant to its reactivity studies.

Alternative Synthetic Routes and Methodological Advancements

While the reaction with cyclohexadienes is standard, alternative routes have been explored. The direct reaction of ruthenium trichloride (B1173362) with p-cymene itself under reducing conditions is a viable, though less commonly detailed, method.

Methodological advancements often focus on the synthesis of derivative complexes starting from the dichloro(p-cymene)ruthenium(II) dimer, rather than the synthesis of the dimer itself. For example, halide exchange reactions can be performed on the dimer. The synthesis of the analogous iodide dimer, [RuI₂(p-cymene)]₂, can be achieved from the chloride dimer, [RuCl₂(p-cymene)]₂. ulisboa.pt

Furthermore, research has been conducted on creating trithiolato-bridged dinuclear arene ruthenium(II) complexes, which uses the dichloro(p-cymene)ruthenium(II) dimer as the starting material, highlighting its role as a key precursor. chemrxiv.org The synthesis of new Ru(II)-p-cymene complexes with Schiff base ligands also begins with the dimer, demonstrating its utility in generating a diverse library of organometallic compounds. bohrium.com

Purification Techniques for Research-Grade Material

Obtaining research-grade dichloro(p-cymene)ruthenium(II) dimer necessitates effective purification to remove unreacted starting materials and byproducts.

Initial Workup: After the reaction is complete, the mixture is typically cooled to room temperature. A common first step involves filtering the crude reaction mixture, often through a pad of an inert filtering agent like Celite, to remove insoluble impurities. tcichemicals.com The filtrate is then concentrated under reduced pressure to yield the crude solid product. tcichemicals.com

Recrystallization: Recrystallization is a widely used technique for purifying the dimer. The crude solid is dissolved in a minimum amount of a suitable solvent, such as dichloromethane (B109758), and the product is precipitated by the addition of a less-polar solvent like diethyl ether or hexane. nih.govmdpi.com This process can be repeated to achieve higher purity. Slow diffusion of an anti-solvent (e.g., hexane) into a solution of the complex in dichloromethane is another effective method for obtaining high-quality crystals. mdpi.com

Washing: The isolated solid product is often washed repeatedly with solvents in which the dimer is poorly soluble but impurities are soluble. Diethyl ether and ethyl acetate (B1210297) are commonly used for this purpose to wash the filtered solid and remove residual organic impurities. mdpi.comtcichemicals.commdpi.com

Chromatography: For higher purity requirements, column chromatography on silica (B1680970) gel can be employed. A typical eluent system for this purification is a mixture of n-hexane and ethyl acetate. tcichemicals.com

The following table summarizes common purification techniques.

| Purification Step | Description | Solvents/Reagents | Reference |

| Filtration | Removal of insoluble materials from the cooled reaction mixture. | Celite | tcichemicals.com |

| Crystallization | Dissolving the crude product and precipitating with an anti-solvent. | Dichloromethane/Ether, Methanol/Diethyl Ether, Dichloromethane/Hexane | ulisboa.ptnih.govmdpi.com |

| Washing | Rinsing the isolated solid to remove soluble impurities. | Diethyl ether, Ethyl acetate | mdpi.comtcichemicals.com |

| Chromatography | Separation based on polarity using a stationary phase. | Silica gel, n-hexane/EtOAc | tcichemicals.com |

The purity of the final product is typically confirmed through various analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis, to ensure it meets the standards for research-grade material. ulisboa.ptnih.govbohrium.com

Derivatization and Complexation Studies of Dichloro P Cymene Ruthenium Ii Systems

Ligand Exchange Reactions

Ligand exchange is the most fundamental and widely exploited reaction of the dichloro(p-cymene)ruthenium(II) dimer, [{Ru(η⁶-p-cymene)Cl₂}₂]. These reactions typically involve the cleavage of the two Ru-Cl-Ru bridges by two equivalents of a neutral or anionic ligand (L), yielding monomeric complexes of the general formula [Ru(η⁶-p-cymene)Cl₂(L)]. wikipedia.orgresearchgate.net The versatility of this system allows for the introduction of ligands with a wide range of donor atoms, leading to complexes with diverse chemical and physical properties.

The primary mode of reactivity involves the substitution of the bridging and terminal chloride ligands by various Lewis bases. This process breaks the dimeric structure to afford two molecules of a monomeric ruthenium complex. The resulting complexes adopt a pseudo-octahedral, "piano-stool" geometry, with the p-cymene (B1678584) ligand occupying one face of the coordination sphere. wikipedia.orgresearchgate.net

Amines and Pyridines : Simple amines and pyridine (B92270) derivatives readily cleave the dimer to form neutral, monomeric adducts. For instance, reactions with 2-aminobenzonitrile (B23959) (2abn), 4-aminobenzonitrile (B131773) (4abn), 2-aminopyridine (B139424) (2ampy), and 4-aminopyridine (B3432731) (4ampy) yield complexes of the type [Ru(p-cymene)Cl₂L]. nih.gov In these cases, the ligands coordinate as monodentate donors through the amine or pyridine nitrogen atom. nih.govmdpi.com

Amino Acids : α-Amino acids react as bidentate chelating ligands, substituting one chloride ligand to form cationic complexes. In the presence of a base like NaOH, amino acids such as L-proline (ProH) and L-serine (SerH₂) react to form neutral complexes of the formula [RuX(κ²N,O-AA)(η⁶-p-cymene)] (where AA = amino acid anion, X=Cl, Br, I). rsc.org This chelation involves coordination through both the nitrogen atom of the amino group and one oxygen atom of the carboxylate group. rsc.org

Pyrazoles and Bipyridines : Bidentate N,N-donor ligands like bipyridines and pyrazole-containing chelators are also commonly used. The reaction with 4,4'-dicarboxy-2,2'-bipyridine is a key step in the synthesis of certain photosensitive dyes. guidechem.com Similarly, ligands like 3-chloro-6-(1H-pyrazol-1-yl)pyridazine form stable, cationic half-sandwich complexes. mdpi.com

| Ligand (L) | Resulting Complex Formula | Ligand Type | Reference |

|---|---|---|---|

| 4-Aminopyridine | [Ru(p-cymene)Cl₂(4ampy)] | Monodentate Amine | nih.gov |

| L-Proline | [RuCl(κ²N,O-Pro)(η⁶-p-cymene)] | Bidentate Amino Acid | rsc.org |

| L-Serine | [RuCl(κ²N,O-SerH)(η⁶-p-cymene)] | Bidentate Amino Acid | rsc.org |

| 4,4'-dicarboxy-2,2'-bipyridine | [Ru(p-cymene)(4,4'-dicarboxy-2,2'-bipyridine)Cl]⁺ (example structure) | Bidentate Bipyridine | guidechem.com |

| 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | [Ru(p-cymene)(κ²N,N-L)Cl]⁺ | Bidentate Pyrazole-pyridazine | mdpi.com |

Phosphorus-donor ligands, particularly phosphines, are widely used in ruthenium-p-cymene chemistry due to their strong σ-donor and tunable π-acceptor properties, which allow for fine-tuning of the electronic environment at the metal center.

Phosphines : The reaction of [{Ru(η⁶-p-cymene)Cl₂}₂] with two equivalents of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), is a straightforward method to produce monomeric complexes like [Ru(η⁶-p-cymene)Cl₂(PPh₃)]. wikipedia.orgresearchgate.net More complex phosphines, including P-chiral ferrocenyl phosphines, have also been successfully coordinated, initially forming monodentate complexes. nih.govacs.org

Aminophosphines : Aminophosphine (B1255530) complexes can be synthesized through the aminolysis of a coordinated chlorophosphine ligand. For example, the complex [RuCl₂(η⁶-p-cymene)(PPh₂NHⁿPr)] was obtained in high yield by reacting a toluene (B28343) solution of the chlorophosphine complex [RuCl₂(η⁶-p-cymene)(PPh₂Cl)] with two equivalents of n-propylamine. mdpi.comresearchgate.net The formation of the aminophosphine complex is readily confirmed by ³¹P{¹H} NMR spectroscopy, which shows a characteristic upfield shift compared to the chlorophosphine precursor. mdpi.com

| Complex | ³¹P{¹H} NMR Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| [RuCl₂(η⁶-p-cymene)(PPh₂Cl)] | 96.6 | Not specified | mdpi.com |

| [RuCl₂(η⁶-p-cymene)(PPh₂NHⁿPr)] | 59.5 | Not specified | mdpi.com |

| 1-((Sₚ)-(2-Methoxyphenyl)(phenyl)phosphino)[(η⁶-p-cymene)dichloro-ruthenium(II)]-1′-(4-methoxyphenyl)ferrocene | 17.1 | CDCl₃ | nih.govacs.org |

| Bis[1-((Sₚ)-(2-methoxyphenyl)(phenyl)phosphino)-1′-(4-methoxyphenyl)ferrocene]dichlororuthenium(II) (p-cymene displaced) | 59.8 | CDCl₃ | acs.org |

Sulfur-donor ligands exhibit strong coordination affinity for the soft Ru(II) center.

Thiosemicarbazones : These versatile ligands react with the ruthenium dimer to form cationic complexes. nih.govresearchgate.net Depending on the substituents on the thiosemicarbazone backbone, they can coordinate in a bidentate (κ²N,S) or tridentate (κ³O,N,S) fashion. For instance, the reaction of [{Ru(η⁶-p-cymene)Cl₂}₂] with N-(4-methoxybenzyl) thiosemicarbazone derivatives in methanol (B129727) yields cationic complexes of the formula [RuCl(η⁶-p-cymene)(κ²N,S-HL)]⁺. nih.gov In some cases, the thiosemicarbazone can become deprotonated, and the sulfur atom can act as a bridge between two ruthenium centers, displacing the chloride ligands and forming dimeric structures. nih.gov

Sulfur-containing Amino Acids : Amino acids containing sulfur, such as l-penicillaminate, S-methyl-l-cysteinate, and l-methioninate, have been shown to react with the dimer in aqueous solutions. researchgate.net These reactions typically result in the formation of [Ru(L)(p-cymene)]-type complexes, where the ligand chelates to the ruthenium center, displacing the chloride ions. researchgate.net

Oxygen-donor ligands, particularly from carboxylates, form stable complexes with the {Ru(η⁶-p-cymene)}²⁺ fragment.

Carboxylic Acids : Monocarboxylates and dicarboxylates react with the dimer, typically using the sodium salt of the acid. researchgate.net For example, reaction with sodium p-anisate yields [(η⁶-p-cymene)Ru(pa)Cl], while dicarboxylates like oxalate (B1200264) can form bridged dinuclear complexes of the type [{(η⁶-p-cymene)RuCl}₂(μ-C₂O₄)]. researchgate.net

Citric Acid : The reaction of [{Ru(η⁶-p-cymene)Cl₂}₂] with citric acid in aqueous solution leads to the formation of [Ru(Cit)(p-cymene)]-type complexes, where the citrate (B86180) ligand coordinates to the metal center. researchgate.net

While substitution of the halide ligands is the most common reaction, the η⁶-p-cymene ligand itself can also be exchanged or completely displaced under certain conditions, opening pathways to a different class of ruthenium complexes. nih.govwikipedia.orgacs.org

Arene Exchange : The p-cymene ligand can be exchanged for other arenes, particularly at elevated temperatures. A representative example is the reaction with hexamethylbenzene (B147005) (C₆Me₆), which displaces p-cymene to form the corresponding [{Ru(η⁶-C₆Me₆)Cl₂}₂] dimer. wikipedia.org The facility of this exchange is influenced by the electronic properties of the incoming arene; more electron-rich arenes tend to form more stable bonds with the ruthenium center. acs.org

Arene Displacement : In some cases, the p-cymene ligand can be completely lost and replaced by other ligands already present in the coordination sphere. This phenomenon has been observed with certain P,O-chelating phosphine ligands. For example, the monodentate complex formed from a 2-methoxyphenyl-substituted ferrocenyl phosphine spontaneously rearranges in solution. nih.govacs.org The p-cymene ligand is displaced, and two of the phosphine ligands coordinate to the ruthenium center in a bidentate P,O fashion, resulting in a stable, distorted octahedral complex, [RuCl₂(P,O-chelate)₂]. nih.govacs.org This type of displacement can also be promoted by mild photochemical activation. nih.govacs.org

Influence of Reaction Conditions on Ligand Substitution (pH, Temperature, Solvent)

The substitution of the labile chloride ligands in dichloro(p-cymene)ruthenium(II) dimer is a critical step in the synthesis of its derivatives. The kinetics and mechanism of these substitution reactions are significantly influenced by reaction conditions such as pH, temperature, and the choice of solvent.

pH: The pH of the reaction medium is particularly crucial when working with ligands that have ionizable groups, such as amino acids. In aqueous solutions, the reaction of the dimer with sulfur-containing amino acids is pH-dependent. The pH affects the speciation of the incoming amino acid ligand, which in turn influences its nucleophilicity and coordination mode. Mechanistic studies on these substitution reactions have explored the influence of pH on the reaction pathway, demonstrating its role in controlling the formation of specific complex structures. evitachem.com

Temperature: Temperature plays a vital role in ligand exchange reactions. The dimer can exchange its p-cymene ring with other arenes at high temperatures. For instance, reacting [(cymene)RuCl₂]₂ with hexamethylbenzene results in the formation of [(C₆Me₆)RuCl₂]₂ and the release of p-cymene. wikipedia.org This indicates that the arene ligand, while generally stable, can be displaced under sufficient thermal energy. For standard ligand substitution reactions where the chloride ligands are replaced, temperature affects the reaction rate. For example, the synthesis of [RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)] is achieved by refluxing the dimer with the phosphine ligand in ethanol (B145695), with the elevated temperature facilitating the bridge-splitting reaction. mdpi.com

Solvent: The choice of solvent is critical as it can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction pathway. Dichloromethane (B109758) is a common solvent for reacting the dimer with various ligands to form mononuclear complexes. nih.govmdpi.com Ethanol is also frequently used, often under reflux conditions, to promote the reaction. mdpi.comyoutube.com The mechanism of substitution can be solvent-dependent. For instance, in reactions with thiophenols to form dinuclear thiophenolato-bridged complexes, the pathway can be either associative or interchange depending on the specific thiol and solvent used. evitachem.com The polarity and coordinating ability of the solvent can impact the initial dissociation of a chloride ligand, which is often the rate-determining step in the formation of a coordinatively unsaturated ruthenium species that is then attacked by the incoming nucleophile. evitachem.com

Synthesis of Novel Ruthenium Complexes from Dichloro(p-cymene)ruthenium(II) Dimer

Dichloro(p-cymene)ruthenium(II) dimer is a cornerstone precursor for a vast range of organometallic ruthenium complexes. Its utility stems from the facile cleavage of the chloride bridges by various Lewis bases, which leads to the formation of monomeric "piano-stool" complexes, or by reaction with bridging ligands to form new dinuclear and polynuclear architectures. wikipedia.org

Mononuclear Ruthenium(II) Complexes

The most common reaction involving dichloro(p-cymene)ruthenium(II) dimer is the cleavage of the dichloro-bridge to form mononuclear half-sandwich complexes. This is typically achieved by reacting the dimer with two equivalents of a Lewis base per ruthenium center. These reactions yield monomeric complexes of the general formula [RuCl₂(p-cymene)L], where L is the incoming ligand. wikipedia.org The resulting complexes adopt a pseudo-octahedral geometry often described as a "piano-stool" structure. wikipedia.orgresearchgate.net

A wide variety of ligands have been used to synthesize these mononuclear complexes:

Phosphine Ligands: Reaction with triphenylphosphine (PPh₃) readily yields (p-cymene)RuCl₂(PPh₃). wikipedia.org Similarly, the water-soluble tris(2-cyanoethyl)phosphine (B149526) (tcep) reacts with the dimer in refluxing ethanol to produce [RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)]. mdpi.com

N-Donor Ligands: Amine-containing ligands are frequently used. For example, reactions with 2-aminobenzonitrile (2abn) and 4-aminobenzonitrile (4abn) in dichloromethane yield the corresponding [Ru(p-cymene)Cl₂(2abn)] and [Ru(p-cymene)Cl₂(4abn)] complexes. mdpi.com Pyrazole-based ligands like 3,5-dimethylpyrazole (B48361) also react under air-free conditions to form mononuclear species. researchgate.net

Schiff Base Ligands: The dimer reacts with various Schiff base ligands in dichloromethane at room temperature to produce Ru(II) Schiff base complexes in good yields.

The table below summarizes the synthesis of selected mononuclear ruthenium(II) complexes from the dimer.

| Ligand (L) | Reaction Conditions | Product Formula |

| Triphenylphosphine (PPh₃) | Dichloromethane, RT | [RuCl₂(p-cymene)(PPh₃)] |

| Tris(2-cyanoethyl)phosphine (tcep) | Ethanol, Reflux, 3h | [RuCl₂(p-cymene){P(CH₂CH₂CN)₃}] |

| 2-Aminobenzonitrile (2abn) | Dichloromethane, 1h | [RuCl₂(p-cymene)(2abn)] |

| 4-Aminobenzonitrile (4abn) | Dichloromethane, 1h | [RuCl₂(p-cymene)(4abn)] |

| 3,5-Dimethylpyrazole | Air-free conditions | [RuCl₂(p-cymene)(3,5-dimethylpyrazole)] |

This table is generated based on data from multiple sources. wikipedia.orgmdpi.commdpi.comresearchgate.net

Dinuclear and Polynuclear Ruthenium Complexes

While bridge-splitting reactions leading to mononuclear species are common, the dichloro(p-cymene)ruthenium(II) dimer can also be used to synthesize larger, multinuclear complexes. These syntheses often involve using ligands that are themselves capable of bridging two metal centers.

For example, the dimer reacts with thiophenols to form dinuclear thiophenolato-bridged arene ruthenium complexes. evitachem.com In these products, the original dichloro bridge of the starting material is replaced by a new bridge formed by the sulfur-containing ligands, while the two {Ru(p-cymene)} units are retained. Another synthetic strategy involves the reaction with ligands like bis(3,5-dimethylpyrazolyl)methane, which can chelate to a single metal center or bridge two, opening pathways to dinuclear structures. researchgate.net The synthesis of [Ru(p-cymene)Cl₂(μ-(4ampy))] (where 4ampy is 4-aminopyridine) provides another example where the ligand can bridge two metal centers, leading to a dinuclear complex. mdpi.com

Chiral Ruthenium Complexes and Stereochemistry

The dichloro(p-cymene)ruthenium(II) dimer is a valuable precursor for the synthesis of chiral ruthenium complexes, which are of significant interest as catalysts for asymmetric synthesis. Chirality is introduced into the complex by reacting the achiral dimer with a chiral ligand.

A prominent example is the reaction of [(cymene)RuCl₂]₂ with the chiral chelating ligand N-tosyl-1,2-diphenylethylenediamine (TsDPENH). This reaction yields (cymene)Ru(TsDPEN-H), a highly effective catalyst for asymmetric transfer hydrogenation of ketones. wikipedia.org The stereochemistry of the final product is dictated by the chirality of the TsDPENH ligand.

Another approach involves the use of P-chiral ferrocenyl phosphines. The reaction of the dimer with free ferrocenyl phosphines, such as those containing biphenylyl or methoxyphenyl substituents, initially forms monodentate phosphine-ruthenium(II) complexes. acs.org Under specific conditions, these can undergo further reactions, including the displacement of the p-cymene ligand, to form chiral chelate complexes. acs.org The stereochemistry at the ruthenium center is influenced by the predefined stereochemistry of the chiral phosphine ligand.

The table below highlights examples of chiral ligands used to functionalize the dimer.

| Chiral Ligand | Resulting Complex Type | Application |

| N-tosyl-1,2-diphenylethylenediamine (TsDPENH) | Chiral chelate complex: (cymene)Ru(TsDPEN-H) | Asymmetric transfer hydrogenation |

| P-chiral Ferrocenyl Phosphines | Monodentate and chelate complexes | Precursors for chiral catalysts |

This table is generated based on data from multiple sources. wikipedia.orgacs.org

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis

Dichloro-p-cymene ruthenium(II) dimer is a cornerstone reagent for generating catalysts for numerous reactions in homogeneous catalysis. wikipedia.orgottokemi.com Its applications span from hydrogenation and hydration reactions to the formation of carbon-carbon and carbon-heteroatom bonds through C-H activation. The p-cymene (B1678584) ligand, while generally stable, can be displaced under certain conditions, further expanding the synthetic utility of this precursor complex. wikipedia.org

Ruthenium complexes derived from this compound ruthenium(II) dimer are effective catalysts for the hydrosilylation of olefins, an important industrial process for producing silicones. rsc.orgsamaterials.com This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond.

The catalytic activity of dichloro(p-cymene)ruthenium(II)-based systems in hydrosilylation is highly sensitive to both steric and electronic influences. rsc.org Density Functional Theory (DFT) studies have shown that modifying the ligands attached to the ruthenium center can significantly alter the catalyst's reactivity. rsc.org

Steric Factors : Increasing the steric bulk of the η6-arene ligand diminishes catalytic ability. For instance, replacing p-cymene with the larger 1,3,5-cyclooctatriene (B161208) leads to a less active catalyst. rsc.org

Electronic Factors : The σ-donor strength of the other ligands is also critical. Replacing the chloride ligands with stronger σ-donors, such as methyl groups, reduces the catalytic performance. rsc.org An excessive electron-withdrawing effect from a ligand can also decrease catalytic activity by altering the rate-limiting step of the catalytic cycle. rsc.org This suggests that the original dichloro(p-cymene)ruthenium(II) complex strikes an optimal electronic balance for this transformation. rsc.org

| Ligand Modification | Type of Factor | Impact on Catalytic Ability |

|---|---|---|

| Replacement of p-cymene with 1,3,5-cyclooctatriene | Steric (Increased Size) | Diminished |

| Replacement of chloride with methyl | Electronic (Increased σ-donor strength) | Diminished |

The catalytic mechanism for hydrosilylation mediated by dichloro(p-cymene)ruthenium(II) involves changes in the oxidation state of the ruthenium center. The catalyst appears to achieve an optimal balance in the σ-donor capabilities of its ligands, which allows it to interconvert with relative ease between the Ru(II) and Ru(IV) oxidation states during the catalytic cycle. rsc.org This facile redox activity is a key feature of its high catalytic efficiency. The process benefits from an initial induction step where one of the σ-donor ligands is exchanged for a hydride ligand. rsc.org

Complexes derived from this compound ruthenium(II) dimer are effective catalysts for the hydration of nitriles to produce primary amides, a transformation that is a simple, efficient, and atom-economical alternative to traditional hydrolysis methods. mdpi.comresearchgate.net This reaction is particularly valuable as amides are fundamental structural units in many biologically active compounds and synthetic intermediates. researchgate.net

The catalytic activity is often enhanced by the use of aminophosphine (B1255530) ligands. mdpi.comresearchgate.net Initially, it was proposed that a metal-ligand cooperative effect was responsible, where the metal activates the nitrile and the ligand's amino group activates a water molecule. researchgate.net However, more recent findings suggest that aminophosphines may act as precursors to phosphinous acids (R2POH) via hydrolysis of the P-N bond. These phosphinous acids are highly effective "cooperative" ligands that facilitate the reaction by forming a reactive five-membered metallacyclic intermediate through the intramolecular addition of the P-OH group to the ruthenium-coordinated nitrile. researchgate.netresearchgate.net

One of the most prominent applications of this compound ruthenium(II) dimer is in the preparation of catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines. wikipedia.orgnih.gov This reaction typically uses an inexpensive and readily available hydrogen source, such as 2-propanol or formic acid, to reduce C=O and C=N bonds, yielding chiral alcohols and amines, respectively. nih.govwebofproceedings.org

By treating the dimer with a chiral chelating ligand, such as N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN), highly efficient and enantioselective catalysts are formed. wikipedia.orgnih.gov The resulting complex, (cymene)Ru(TsDPEN-H), is a well-known Noyori-type catalyst. wikipedia.orgnih.gov Computational studies have been employed to elucidate the mechanism of these reactions. For the reduction of ketones, the reaction is believed to proceed through a six-membered transition state in the outer coordination sphere of the ruthenium atom. nih.gov In contrast, the ATH of imines often requires acidic conditions, suggesting a mechanism involving the requisite protonation of the imine substrate. nih.gov This difference explains why the same (S,S)-configured catalyst can produce (S)-alcohols from ketones but (R)-amines from imines. nih.gov The stabilization of the transition state can be influenced by CH/π interactions between the p-cymene ligand and the substrate. nih.gov

| Substrate Type | Catalyst System Component | Typical Hydrogen Source | Key Mechanistic Feature |

|---|---|---|---|

| Ketones (C=O) | (S,S)-TsDPEN | HCOOH / Triethylamine | Six-membered transition state |

| Imines (C=N) | (S,S)-TsDPEN | HCOOH / Triethylamine | Ionic mechanism with protonated imine |

Ruthenium catalysts generated from this compound ruthenium(II) dimer are used to catalyze C-H arylation reactions, a powerful method for forming carbon-carbon bonds by directly coupling an aromatic C-H bond with an aryl halide. acs.org This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents, making it a more atom-economical and environmentally friendly process. semanticscholar.org

These catalytic systems have been successfully applied to the C-H arylation of various substrates, including indoles, pyrroles, and aryl carboxylic acids, with a range of aryl and heteroaryl halides. acs.orgsigmaaldrich.com The reaction often requires a ligand, and surprisingly, ligands typically associated with other metals, like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) used in nickel catalysis, have been found to be key for the ruthenium-catalyzed transformation. acs.org Mechanistic studies on fluoroarenes suggest that the reaction can proceed through the formation of a [Ru(aryl)(X)(p-cymene)] intermediate, indicating that the Ru(II) complex is capable of activating the C-H bond. nih.gov In some cases, the reaction pathway may involve the dissociation of the p-cymene ligand. nih.gov

Hydrosilylation Reactions

Detailed Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanisms involving [RuCl₂(p-cymene)]₂ is crucial for optimizing its catalytic performance and designing new catalysts.

For the dimeric complex to become catalytically active, it must typically first be converted into a monomeric species. This is often achieved through a bridge-cleavage reaction where the chloride bridges are broken by the addition of a Lewis base, such as a phosphine (B1218219) ligand, to yield a monomeric "piano-stool" complex, (p-cymene)RuCl₂(L). wikipedia.orgias.ac.in

A common and critical step in the subsequent catalytic cycle is the dissociation of one of the chloride ligands from this monomeric species. evitachem.com This dissociation creates a 16-electron, coordinatively unsaturated ruthenium center with a vacant coordination site. This electrophilic species is highly reactive and susceptible to nucleophilic attack by an incoming substrate or ligand, thereby initiating the catalytic transformation. evitachem.com

Ligand substitution at the ruthenium center can proceed via several mechanistic pathways, primarily classified as associative (A), dissociative (D), or interchange (I). ilpi.comlibretexts.org

An Associative (A) mechanism involves an initial step where the incoming ligand binds to the metal center, forming a detectable intermediate with a higher coordination number (e.g., 20 electrons), followed by the departure of the leaving group. libretexts.org

A Dissociative (D) mechanism begins with the departure of a leaving group to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

An Interchange (I) mechanism is a concerted process that occurs in a single step without a detectable intermediate. libretexts.org This pathway can be further subdivided into associative interchange (Iₐ) or dissociative interchange (IᏧ), depending on whether bond formation with the incoming ligand or bond breaking with the leaving group is more significant in the transition state. ilpi.comlibretexts.org

The specific mechanism that operates is often difficult to distinguish experimentally and can be influenced by the nature of the reactants. libretexts.org For example, in reactions with nucleophiles like thiols, the pathway may be associative or interchange depending on the specific thiol used.

The steric and electronic properties of the ligands and substrates have a profound impact on the catalytic activity and reaction pathways of p-cymene ruthenium complexes.

Influence of Ligands:

η⁶-Arene Ligand: The p-cymene ligand itself is crucial for stability, but its modification or displacement can alter reactivity. DFT studies on olefin hydrosilylation have shown that increasing the steric bulk of the arene ligand (e.g., replacing p-cymene with 1,3,5-cyclooctatriene) can decrease catalytic ability. rsc.org In some cases, reaction with strongly coordinating ligands, such as certain phosphines, can lead to the complete displacement of the p-cymene ligand, resulting in a fundamentally different catalytic species. ias.ac.innih.govacs.org This displacement can sometimes be promoted by photochemical activation. nih.govacs.org

σ-Donor Ligands: The nature of the ancillary ligands (like the chlorides) is critical. Replacing chloride ligands with stronger σ-donors like methyl groups diminishes catalytic activity in hydrosilylation, suggesting that the original complex has an optimal electronic balance for cycling between Ru(II) and Ru(IV) oxidation states. rsc.org The introduction of different phosphine ligands can lead to vastly different outcomes, from simple monomer formation to chelation and even p-cymene displacement. ias.ac.in

Influence of Substrate:

The structure of the substrate plays a key role in determining reaction outcomes. In ruthenium-catalyzed allylic alkylations, secondary allyl carboxylates with a terminal double bond were found to be the most reactive substrates, affording branched amino acid products with perfect regioretention. nih.gov This high selectivity is attributed to the fact that the Ru-allyl complex formed in situ does not undergo the isomerization that is often observed with analogous palladium catalysts. nih.gov

The table below summarizes key findings on how structural modifications influence catalytic behavior.

| Component Modified | Modification | Effect on Catalysis | Reaction Example | Ref |

| η⁶-Arene Ligand | Increase steric bulk (p-cymene → 1,3,5-cyclooctatriene) | Diminished catalytic ability | Olefin Hydrosilylation | rsc.org |

| η⁶-Arene Ligand | Displacement by strong phosphine ligand | Formation of new catalytic species | Complex formation | ias.ac.innih.gov |

| σ-Donor Ligand | Increase σ-donor strength (Cl⁻ → CH₃⁻) | Diminished catalytic ability | Olefin Hydrosilylation | rsc.org |

| Substrate | Secondary allyl carboxylate vs. others | High reactivity and regioselectivity | Allylic Alkylation | nih.gov |

Kinetic and Thermodynamic Parameters of Catalytic Processes

Detailed Research Findings

C-H Activation Processes

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the energy landscapes of catalytic cycles involving this compound ruthenium complexes. For the acetate-assisted cyclometallation of arylimines, a key step in many C-H functionalization reactions, the entire energy profile has been calculated to understand the rate-determining steps. rsc.org

One such study on the reaction of the dimeric precursor, [RuCl₂(p-cymene)]₂, with acetate (B1210297) in methanol (B129727) revealed that the process begins with the breaking of a ruthenium-chloro bond. rsc.org This initial pre-activation step, which involves the release of a chloride ion to form a cationic intermediate, has a calculated activation energy of 20.2 kcal mol⁻¹ (18.9 kcal mol⁻¹ at the DLPNO-CCSD(T)/CBS level). rsc.org

The subsequent C-H activation event itself presents a higher energy barrier. The pathway involving a neutral intermediate was found to have an activation energy of 30.6 kcal mol⁻¹ (32.9 kcal mol⁻¹ at the higher theoretical level). rsc.org However, the calculations also highlighted the significant role of the protic solvent. The inclusion of explicit methanol molecules hydrogen-bonding to the anion in the transition state was found to reduce the calculated activation energy to approximately 23 kcal mol⁻¹, a value that aligns well with experimental observations. rsc.orgrsc.org This underscores the active participation of the solvent in stabilizing the transition state and lowering the kinetic barrier.

| Process Step | Calculation Level | Activation Energy (kcal mol⁻¹) | Reference |

| Initial Ru-Cl bond dissociation from [RuCl₂(p-cymene)]₂ | DFT | 20.2 | rsc.org |

| Initial Ru-Cl bond dissociation from [RuCl₂(p-cymene)]₂ | DLPNO-CCSD(T) | 18.9 | rsc.org |

| C-H activation via neutral intermediate | DFT | 30.6 | rsc.org |

| C-H activation via neutral intermediate | DLPNO-CCSD(T) | 32.9 | rsc.org |

| C-H activation with H-bonding from two explicit MeOH molecules to the anion | DFT | ~23 | rsc.orgrsc.org |

Nitrile Hydration Reactions

Kinetic studies on the hydration of nitriles provide a direct measure of catalytic activity through metrics like Turnover Frequency (TOF), which quantifies the number of substrate molecules converted per catalyst molecule per unit time. In the hydration of benzonitrile (B105546) to benzamide, the nature of the ancillary ligand attached to the [RuCl₂(η⁶-p-cymene)] core dramatically influences the reaction rate. mdpi.com

A comparative study demonstrated that the parent chlorophosphine complex, [RuCl₂(η⁶-p-cymene)(PPh₂Cl)], exhibited a high TOF of 47.5 h⁻¹. mdpi.com Its aminophosphine derivative, [RuCl₂(η⁶-p-cymene)(PPh₂NHⁿPr)], was significantly less active, with a TOF of only 8.9 h⁻¹. mdpi.com Further investigation revealed that the high activity of the chlorophosphine complex stems from its rapid in situ hydrolysis to the phosphinous acid complex, [RuCl₂(η⁶-p-cymene)(PPh₂OH)]. mdpi.com When this isolated phosphinous acid complex was used as the catalyst under identical conditions, it achieved quantitative conversion in just 30 minutes, corresponding to a TOF of 100 h⁻¹, identifying it as the true catalytically active species. mdpi.com

| Catalyst Precursor | Substrate | Product | TOF (h⁻¹) | Reference |

| [RuCl₂(η⁶-p-cymene)(PPh₂NHⁿPr)] | Benzonitrile | Benzamide | 8.9 | mdpi.com |

| [RuCl₂(η⁶-p-cymene)(PPh₂Cl)] | Benzonitrile | Benzamide | 47.5 | mdpi.com |

| [RuCl₂(η⁶-p-cymene)(PPh₂OH)] (Active Species) | Benzonitrile | Benzamide | 100 | mdpi.com |

Olefin Hydrosilylation

Theoretical studies on the hydrosilylation of olefins catalyzed by dichloro(p-cymene)ruthenium(II) and its derivatives have provided insight into the electronic and steric factors that control catalytic activity. rsc.org The mechanism involves the interconversion between Ru(II) and Ru(IV) oxidation states. The study found that the original [RuCl₂(p-cymene)]₂ catalyst strikes an optimal electronic balance, allowing for relatively facile interconversion between these oxidation states. Altering the ligands—for instance, by replacing the chloride ligands with more strongly σ-donating methyl groups or replacing the η⁶-p-cymene ligand with a bulkier one—was shown to diminish catalytic ability. rsc.org This indicates that the kinetic and thermodynamic parameters of the oxidative addition and reductive elimination steps are highly sensitive to the electronic and steric profile of the ruthenium center. rsc.org

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a important method for studying organometallic complexes, including those derived from dichloro-p-cymene. DFT calculations allow for the detailed examination of reaction pathways, electronic properties, and the subtle interplay of factors that govern catalytic activity.

DFT calculations have been instrumental in mapping the intricate mechanisms of reactions catalyzed by this compound ruthenium complexes. By modeling the potential energy surface, researchers can identify key intermediates and, crucially, the transition states that connect them. mdpi.com This allows for a step-by-step understanding of the catalytic cycle.

For instance, in the context of C-H activation reactions, DFT studies on [RuCl₂(p-cymene)]₂ have helped to elucidate the role of acetate (B1210297) in the rate-determining C-H cleavage step. These calculations can pinpoint the specific interactions and geometric arrangements necessary for the reaction to proceed, offering a level of detail that is often inaccessible through experimental means alone.

Furthermore, DFT has been applied to investigate the hydrosilylation of olefins catalyzed by dichloro(p-cymene)ruthenium(II). acs.org These studies compare the catalytic mechanism of this complex with less active catalysts, providing insights into the factors that contribute to its superior performance. The calculations can reveal the energetic barriers associated with each step of the reaction, thereby identifying the rate-limiting step and suggesting strategies for catalyst improvement.

A critical aspect of these mechanistic studies is the characterization of transition states. acs.org DFT calculations can predict the geometry and energy of these fleeting structures, which are the highest energy points along the reaction coordinate. Understanding the structure of the transition state is key to understanding the reaction's kinetics and selectivity.

Table 1: Representative Applications of DFT in Mechanistic Studies of this compound Ruthenium Catalysis

| Reaction Type | Key Insights from DFT |

|---|---|

| C-H Activation | Identification of the rate-determining step and the role of co-catalysts like acetate. |

| Hydrosilylation | Comparison of catalytic cycles and energy barriers for different ruthenium catalysts. acs.org |

DFT is a powerful tool for predicting the electronic structure of this compound complexes, which is intrinsically linked to their reactivity. science.gov These calculations provide a detailed picture of how electrons are distributed within the molecule and the nature of the bonding between the ruthenium center and its ligands.

One of the key applications of DFT in this area is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's ability to donate or accept electrons, which is fundamental to its role in a catalytic reaction. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Theoretical calculations of spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra, can be compared with experimental data to validate the computed structures. science.gov This synergy between theory and experiment provides a high degree of confidence in the proposed electronic structures. For example, time-dependent DFT (TD-DFT) can be used to model electronic spectra and understand the nature of electronic transitions within the complex. science.gov

The reactivity of this compound ruthenium complexes can also be assessed by calculating various electronic descriptors, such as Mulliken charges, which provide information about the charge distribution on each atom. This can help in identifying the most likely sites for nucleophilic or electrophilic attack.

Table 2: Electronic Properties of a this compound Ruthenium Complex Predicted by DFT

| Property | Predicted Value/Information | Significance |

|---|---|---|

| HOMO Energy | Provides insight into the electron-donating ability of the complex. | Higher HOMO energy often correlates with increased reactivity towards electrophiles. |

| LUMO Energy | Indicates the electron-accepting ability of the complex. | Lower LUMO energy suggests greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | A measure of the complex's electronic stability and reactivity. | A smaller gap is often associated with higher reactivity. |

The catalytic performance of this compound ruthenium complexes is a delicate balance of steric and electronic factors. DFT calculations provide a quantitative framework for dissecting these contributions and understanding how they influence catalytic activity.

By systematically modifying the ligands in silico, researchers can probe the effects of both steric bulk and electronic properties. For example, replacing the p-cymene (B1678584) ligand with a larger arene or altering the electronic nature of the other ligands (e.g., replacing chloride with a more electron-donating or electron-withdrawing group) can have a profound impact on the catalyst's reactivity. acs.org

DFT studies have shown that increasing the size of the η⁶-arene ligand can diminish catalytic ability due to increased steric hindrance around the metal center. acs.org Conversely, the σ-donor strength of the other ligands is also critical. An optimal balance is required for the ruthenium center to freely interconvert between different oxidation states (e.g., Ru(II) and Ru(IV)), which is often a key feature of the catalytic cycle. acs.org

These computational assessments can guide the experimental design of new catalysts. By predicting how changes in the ligand sphere will affect the catalyst's performance, DFT can help to prioritize synthetic targets and accelerate the discovery of more efficient and selective catalysts.

Molecular Dynamics Simulations in Complexation Studies

While specific molecular dynamics (MD) simulations focused solely on the complexation of "this compound" for catalytic purposes are not extensively documented in publicly available literature, the principles and applications of MD are highly relevant. MD simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions that occur over time.

In the context of catalysis, MD simulations could be employed to study the initial steps of complex formation between the this compound ruthenium catalyst and the substrate molecules. This would involve modeling the solvent environment and observing how the reactants come together and orient themselves in the active site. Such simulations can provide insights into the pre-organization of the reactants, which can be a crucial factor in determining the reaction rate and selectivity.

For instance, MD simulations have been successfully used to investigate the complex formation and conformational changes in other complex systems, such as the interaction of ruthenium-based organometallic inhibitors with biological targets. These studies demonstrate the power of MD in understanding the dynamic behavior of metal complexes and their interactions with other molecules. By analogy, MD simulations could be used to explore the stability of different catalyst-substrate adducts and to identify the most favorable binding modes for catalysis.

Quantitative Structure-Activity Relationship (QSAR) Studies in Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. While direct QSAR studies on "this compound" for catalysis are not widely reported, the application of QSAR to other ruthenium-based catalysts provides a strong indication of its potential in this area.

QSAR models in catalysis typically use a set of molecular descriptors to quantify the structural and electronic properties of the catalysts. These descriptors can be derived from experimental data or, more commonly, from computational chemistry methods like DFT. The activity of the catalysts, such as the reaction rate or yield, is then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares.

For example, QSAR models have been developed for ruthenium catalysts in olefin metathesis, where descriptors related to the steric and electronic properties of the ligands were used to predict the catalytic activity. nih.gov These models have successfully identified the key features that lead to more active catalysts, such as the ligand's ability to stabilize the metallacyclobutane intermediate. nih.gov

In the context of this compound catalysis, a QSAR study could involve synthesizing a library of derivatives with different substituents on the p-cymene ring or with different ancillary ligands. The catalytic activity of these derivatives would then be measured and correlated with a set of computed descriptors. A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more effective catalysts.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of dichloro-p-cymene ruthenium(II) complexes in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of individual atoms within a molecule.

¹H NMR for Ligand Proton Analysis

Proton NMR (¹H NMR) is instrumental in characterizing the protons of the p-cymene (B1678584) ligand and any other coordinated organic moieties. The coordination of the p-cymene ring to the ruthenium center induces a significant upfield shift for the aromatic protons, typically observed in the range of 5-6 ppm as distinct doublets. This shift is a direct consequence of the shielding effect exerted by the ruthenium atom.

In one study, the ¹H NMR spectrum of a [(η⁶-p-cymene)Ru(dppb)Cl]PF₆ complex in deuterated acetone (B3395972) showed a doublet for the p-cymene protons ortho to the methyl group at approximately 6.06 ppm and another doublet for the protons meta to the methyl group at 5.31 ppm. embrapa.br The isopropyl and methyl protons of the p-cymene ligand also exhibit characteristic shifts and multiplicities, further confirming the ligand's coordination. For instance, the septet for the -CH-(CH₃)₂ proton often appears around 2.25 ppm, while the methyl protons of the isopropyl group can be seen as two distinct doublets, for example at 0.81 and 0.77 ppm. mdpi.com The singlet for the methyl group attached to the aromatic ring is typically found at a lower field, around 2.27 ppm. mdpi.com

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (p-cymene) | 5.0 - 6.2 | d |

| CH (isopropyl) | 2.2 - 3.0 | sept |

| CH₃ (ring) | 1.1 - 2.3 | s |

| CH₃ (isopropyl) | 0.7 - 1.2 | d |

³¹P NMR for Phosphine (B1218219) Ligand Coordination

For complexes containing phosphine ligands, Phosphorus-31 NMR (³¹P NMR) is a powerful tool to investigate the coordination of these ligands to the ruthenium center. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and coordination geometry. The coordination of a phosphine ligand to the ruthenium atom generally results in a significant downfield shift compared to the free ligand.

For example, in a study of a [(η⁶-p-cymene)Ru(dppb)Cl]PF₆ complex, the ³¹P NMR spectrum displayed a singlet at 31.19 ppm, confirming the presence of the coordinated 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) ligand. embrapa.br The observation of a single resonance often indicates that the phosphorus atoms are chemically equivalent in the solution-state structure. najah.edu The magnitude of the coordination shift provides valuable information about the nature of the Ru-P bond.

| Phosphine Ligand | Complex | ³¹P Chemical Shift (δ, ppm) |

|---|---|---|

| dppb | [(η⁶-p-cymene)Ru(dppb)Cl]PF₆ | 31.19 |

| PPh₃ | (p-cymene)RuCl₂(PPh₃) | Varies |

¹³C NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the this compound ruthenium complex. Similar to ¹H NMR, the coordination of the p-cymene ligand to the ruthenium center leads to an upfield shift of the aromatic carbon signals. This technique is crucial for confirming the structure of the p-cymene ligand and any other organic ligands present in the complex. In some cases, the methyl carbon of a coordinated ester group has been observed around δ 53.90-54.13 ppm. mdpi.com The signals for the carbon atoms of the p-cymene ring, along with those from other coordinated ligands, can be definitively assigned using this method. mdpi.com

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (p-cymene) | 80 - 110 |

| C-CH₃ (ring) | ~100 |

| C-CH(CH₃)₂ | ~105 |

| CH (isopropyl) | ~30 |

| CH₃ (ring) | ~18 |

| CH₃ (isopropyl) | ~22 |

2D NMR Techniques (COSY, NOESY, Heteronuclear Correlation)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and heteronuclear correlation (e.g., HSQC and HMBC), are invaluable for unambiguously assigning complex NMR spectra. COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within a ligand. embrapa.br NOESY provides information about through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of the complex.

Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). embrapa.brmdpi.com These experiments are essential for the complete and accurate assignment of all ¹H and ¹³C NMR signals, providing a comprehensive picture of the molecular structure in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound ruthenium(II) complexes, IR spectroscopy is used to confirm the presence of the p-cymene ligand and other coordinated ligands.

Characteristic vibrational bands for the p-cymene ligand include aromatic C-H stretching vibrations, typically observed around 3069 cm⁻¹, and C=C stretching vibrations within the aromatic ring, appearing near 1479 cm⁻¹. embrapa.br For complexes containing other ligands, such as phosphines or those with carbonyl or amine groups, their characteristic IR absorptions can be readily identified. Furthermore, metal-ligand vibrations, such as Ru-Cl and Ru-P stretches, can be observed in the far-IR region (typically below 400 cm⁻¹), providing direct evidence of coordination to the ruthenium center. embrapa.br For instance, a Ru-Cl stretching frequency has been reported at 295 cm⁻¹. embrapa.br

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3060 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | ~1480 |

| Ru-Cl Stretch | ~290 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound ruthenium(II) complexes, the UV-Vis spectra are typically characterized by intense absorptions in the UV region due to π-π* transitions within the aromatic ligands.

In addition, these complexes often exhibit weaker absorptions in the visible region, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. These MLCT bands, which can appear between 380 and 550 nm, involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. The position and intensity of these bands are sensitive to the nature of the ligands coordinated to the ruthenium center and can provide valuable insights into the electronic structure of the complex. For example, some mononuclear p-cymene ruthenium complexes show an absorbance tail in the 400–500 nm region influenced by ¹MLCT transitions, with purer ¹MLCT (d(Ru) → π(ligand)) states found at higher energies around 300–480 nm. A broad absorption band centered at approximately 435 nm has been reported for some ruthenium(II) half-sandwich arene complexes. researchgate.net

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π-π* (Ligand) | 200 - 350 | High |

| MLCT (d(Ru) → π*(ligand)) | 380 - 550 | Moderate to Low |

Research on Organic Halide: 2,3 Dichloro P Cymene

Synthetic Methods

2,3-Dichloro-p-cymene is an organic halide derivative of p-cymene (B1678584), a naturally occurring aromatic compound. ontosight.ai Its synthesis is primarily achieved through the direct chlorination of the p-cymene starting material.

The synthesis of 2,3-dichloro-p-cymene is accomplished via an electrophilic aromatic substitution reaction. ontosight.ai In this process, p-cymene is treated with a chlorinating agent, typically chlorine gas (Cl₂), in the presence of a Lewis acid catalyst. The catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), polarizes the chlorine molecule, creating a potent electrophile (Cl⁺) that attacks the electron-rich benzene (B151609) ring of p-cymene.

The directing effects of the two alkyl groups on the p-cymene ring (a methyl group and an isopropyl group) are crucial in determining the position of the incoming chlorine atoms. Both are ortho, para-directing groups. Since the para position is already substituted, chlorination occurs at the ortho positions relative to these groups (positions 2, 3, 5, and 6). Consequently, the direct dichlorination of p-cymene does not yield the 2,3-dichloro isomer exclusively. Instead, it produces a mixture of dichlorinated isomers, including 2,5-dichloro-p-cymene and 2,6-dichloro-p-cymene. The separation of this isomeric mixture, often through methods like fractional distillation or chromatography, is a necessary subsequent step to isolate the pure 2,3-dichloro-p-cymene. rsc.org

Table 1: General Conditions for the Chlorination of p-Cymene

| Parameter | Description |

| Starting Material | p-Cymene |

| Reaction Type | Electrophilic Aromatic Substitution |

| Chlorinating Agent | Chlorine (Cl₂) |

| Catalyst | Lewis Acids (e.g., FeCl₃, AlCl₃) |

| Primary Products | Mixture of dichlorinated isomers (2,3-, 2,5-, 2,6-) |

| Purification Method | Fractional Distillation or Chromatography |

Applications as a Chemical Intermediate in Organic Synthesis

The primary value of 2,3-dichloro-p-cymene in organic chemistry lies in its function as a versatile chemical intermediate. The presence of two chlorine atoms on the aromatic ring provides reactive sites for subsequent transformations, allowing for the construction of more complex molecules. ontosight.ai

2,3-Dichloro-p-cymene has been investigated as a precursor for the production of various specialty chemicals. ontosight.ai The carbon-chlorine bonds can be targeted in a variety of synthetic reactions. For example, they can undergo nucleophilic aromatic substitution under specific conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, making the compound a useful building block for creating highly functionalized or complex molecular architectures.

The compound is noted for its potential applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals. ontosight.ai While specific, widely commercialized pathways starting directly from 2,3-dichloro-p-cymene are not extensively documented in public literature, the structural motif is of significant interest. The utility of a 2,3-dichloro aromatic pattern is well-established in the agrochemical industry. For instance, a related compound, 2,3-dichloropyridine, serves as a crucial intermediate in the synthesis of major insecticides such as Chlorantraniliprole and Cyantraniliprole. polyprotic.com This parallel highlights the value of the 2,3-dichloro substitution pattern for creating biologically active molecules. Therefore, 2,3-dichloro-p-cymene represents a strategic starting material for research and development in these fields, offering a pathway to novel compounds with potential agrochemical or therapeutic properties.

Emerging Research Directions and Future Prospects

Development of Next-Generation Catalysts based on Dichloro(p-cymene)ruthenium(II) Core

The dichloro(p-cymene)ruthenium(II) dimer serves as a versatile and widely used precursor for the synthesis of a vast array of catalytically active ruthenium complexes. Its "piano-stool" configuration, where the p-cymene (B1678584) ligand occupies three coordination sites, provides a stable yet reactive platform for ligand substitution and modification, enabling the design of catalysts with tailored properties. ulisboa.pt

A primary area of research focuses on the development of catalysts for "hydrogen borrowing" or "transfer hydrogenation" reactions. ulisboa.ptresearchgate.net This environmentally benign methodology allows for the use of alcohols as alkylating agents, with water being the only byproduct. researchgate.net The dichloro(p-cymene)ruthenium(II) dimer, often in combination with various phosphine (B1218219) ligands, has been instrumental in creating catalysts for the N-alkylation of amines and sulfonamides. researchgate.netsmolecule.com For instance, catalysts generated in situ from the dimer and bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and bis(2-diphenylphosphinophenyl)ether (B61511) (DPEPhos) have shown high efficiency. ulisboa.pt

Furthermore, the incorporation of N-heterocyclic carbenes (NHCs) as ligands in ruthenium-p-cymene complexes is a burgeoning field. researchgate.net These NHC-ruthenium catalysts have demonstrated remarkable activity in various transformations, including the N-alkylation of anilines with arylmethyl alcohols. researchgate.net The synthesis of these complexes often involves the reaction of the dichloro(p-cymene)ruthenium(II) dimer with a silver-NHC complex. researchgate.net

Researchers are also exploring the influence of different halide ligands on catalytic activity, with studies indicating that iodine-containing analogues can lead to more active catalysts in certain reactions. ulisboa.pt The development of water-soluble and reusable catalysts is another key objective, with efforts directed towards designing ligands that impart hydrophilicity to the ruthenium complex, thereby facilitating catalysis in aqueous media.

Table 1: Examples of Next-Generation Catalysts Derived from Dichloro(p-cymene)ruthenium(II) Dimer

| Catalyst System | Target Reaction | Key Features |

| [RuCl₂(p-cymene)]₂ / DPEPhos | N-alkylation of amines | High conversion rates |

| [RuI₂(p-cymene)]₂ / DPEPhos | N-alkylation of amines | Enhanced activity with iodide |

| [RuCl(dppf)(p-cymene)]SbF₆ | N-alkylation of amines | Monomeric, well-defined catalyst |

| [RuCl₂(NHC)(p-cymene)] | N-alkylation of anilines | Utilizes N-heterocyclic carbene ligands |

| [RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] | Hydration of nitriles to amides | Active in water under mild conditions. rsc.org |

Investigation of Dichloro(p-cymene)ruthenium(II) Complexes in Materials Science (e.g., Solar Cells)

The unique photophysical and electronic properties of ruthenium complexes have made them attractive candidates for applications in materials science, particularly in the realm of solar energy conversion. The dichloro(p-cymene)ruthenium(II) dimer is a valuable starting material for the synthesis of novel ruthenium-based dyes for dye-sensitized solar cells (DSSCs). researchgate.netamericanelements.com

In DSSCs, a photosensitizer, or dye, is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Upon light absorption, the dye injects an electron into the conduction band of the semiconductor, initiating the process of current generation. Ruthenium polypyridyl complexes have been the benchmark sensitizers for DSSCs for many years due to their intense charge-transfer absorption in the visible region, long-lived excited states, and efficient electron injection capabilities.

Research in this area involves the synthesis of new ruthenium complexes derived from the dichloro(p-cymene)ruthenium(II) dimer, where the p-cymene ligand is ultimately replaced by or incorporated into a larger, more complex ligand structure designed to optimize the performance of the solar cell. For example, heteroleptic ruthenium(II) complexes can be synthesized starting from the dimer, incorporating ligands such as 4,4′-dicarboxy-2,2′-bipyridine, which serve to anchor the dye to the TiO₂ surface. researchgate.net

Table 2: Ruthenium Complexes in Dye-Sensitized Solar Cells

| Complex Type | Starting Material | Application | Research Focus |

| Ruthenium(II) polypyridyl complexes | Dichloro(p-cymene)ruthenium(II) dimer researchgate.netresearchgate.net | Photosensitizers in DSSCs | Enhancing light absorption and electron transfer efficiency. researchgate.net |

| Amphiphilic ruthenium complexes | Dichloro(p-cymene)ruthenium(II) dimer researchgate.net | Photosensitizers in DSSCs | Improving dye-electrolyte interaction and cell performance. researchgate.net |

Green Chemistry Principles in Dichloro(p-cymene)ruthenium(II) Synthesis and Catalysis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and catalytic applications of dichloro(p-cymene)ruthenium(II) and its derivatives.

The high catalytic efficiency of many ruthenium complexes derived from this dimer is in itself a key aspect of green chemistry, as it allows for lower catalyst loadings, leading to less waste and higher atom economy. For example, the use of these catalysts in hydrogen borrowing reactions is considered a green process because it avoids the use of stoichiometric, and often toxic, alkylating agents and produces water as the main byproduct. researchgate.net

Efforts are also being made to develop greener synthetic routes to the dichloro(p-cymene)ruthenium(II) dimer itself. Traditional methods often involve the use of organic solvents and require significant energy input. Research is ongoing to find more sustainable alternatives, such as using greener solvents or developing solvent-free reaction conditions.

Furthermore, the development of catalysts that can operate in water, the most environmentally benign solvent, is a major goal. rsc.org This not only reduces the reliance on volatile organic compounds (VOCs) but also simplifies product separation and catalyst recycling. The design of water-soluble ligands for ruthenium-p-cymene complexes is a critical step towards achieving this objective.

Table 3: Application of Green Chemistry Principles

| Principle | Application in Dichloro(p-cymene)ruthenium(II) Chemistry |

| Catalysis | High catalytic efficiency reduces waste. sigmaaldrich.com |

| Atom Economy | Hydrogen borrowing reactions maximize the incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Development of catalysts that function in water. rsc.org |

| Design for Energy Efficiency | Catalysis under mild conditions (lower temperature and pressure). rsc.org |

| Waste Prevention | Catalytic processes generate less waste compared to stoichiometric reactions. |

Q & A

Q. Where can researchers access authoritative structural data for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.